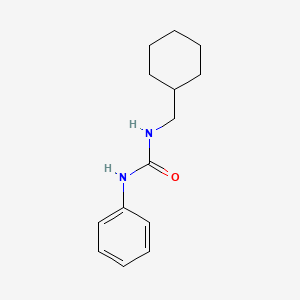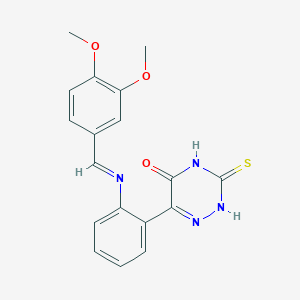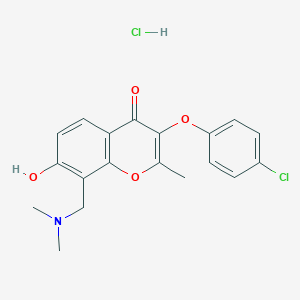
N-(cyclohexylmethyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-N’-phenylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexylmethyl group and a phenyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-N’-phenylurea can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with phenyl isocyanate under controlled conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of N-(cyclohexylmethyl)-N’-phenylurea may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(cyclohexylmethyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of N-(cyclohexylmethyl)-N’-phenylurea.
Reduction: Reduced derivatives, such as amines.
Substitution: Substituted urea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(cyclohexylmethyl)-N’-phenylurea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions and protein binding. It can also serve as a model compound for studying the behavior of urea derivatives in biological systems.
Medicine: N-(cyclohexylmethyl)-N’-phenylurea has potential applications in medicinal chemistry. It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. It may also find applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-N’-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems.
Comparación Con Compuestos Similares
N-(cyclohexylmethyl)-N’-phenylmethanamine: A related compound with a similar structure but different functional groups.
N-(cyclohexylmethyl)-N’-phenylcarbamate: Another compound with a similar core structure but different substituents.
Uniqueness: N-(cyclohexylmethyl)-N’-phenylurea is unique due to its specific combination of cyclohexylmethyl and phenyl groups attached to the urea moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
92373-98-3 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)-3-phenylurea |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,15,16,17) |
Clave InChI |
RNPNQEFRIDREDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981093.png)

![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981107.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11981111.png)
![Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11981118.png)


![4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11981133.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11981136.png)
![4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11981142.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11981145.png)
![N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide](/img/structure/B11981150.png)
![4-bromo-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B11981152.png)
![3,6-dichloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11981165.png)
